2-Butyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine 2-Butyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15977310
InChI: InChI=1S/C11H16N4/c1-3-4-5-10-13-9-7-15(2)6-8(9)11(12)14-10/h6-7H,3-5H2,1-2H3,(H2,12,13,14)
SMILES:
Molecular Formula: C11H16N4
Molecular Weight: 204.27 g/mol

2-Butyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine

CAS No.:

Cat. No.: VC15977310

Molecular Formula: C11H16N4

Molecular Weight: 204.27 g/mol

* For research use only. Not for human or veterinary use.

2-Butyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine -

Specification

Molecular Formula C11H16N4
Molecular Weight 204.27 g/mol
IUPAC Name 2-butyl-6-methylpyrrolo[3,4-d]pyrimidin-4-amine
Standard InChI InChI=1S/C11H16N4/c1-3-4-5-10-13-9-7-15(2)6-8(9)11(12)14-10/h6-7H,3-5H2,1-2H3,(H2,12,13,14)
Standard InChI Key WZKGUKNOQFDDBA-UHFFFAOYSA-N
Canonical SMILES CCCCC1=NC2=CN(C=C2C(=N1)N)C

Introduction

Chemical Identity and Structural Features

Molecular Characterization

2-Butyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine (CAS: 1707563-26-5) has the molecular formula C₁₁H₁₆N₄ and a molecular weight of 204.27 g/mol . Its IUPAC name reflects the substitution pattern: a butyl group at position 2, a methyl group at position 6, and an amine at position 4 of the pyrrolo[3,4-d]pyrimidine scaffold .

Key Structural Attributes:

  • Pyrrolo[3,4-d]pyrimidine core: A fused bicyclic system comprising a pyrrole ring (5-membered) and a pyrimidine ring (6-membered).

  • Substituents:

    • 2-Butyl: A four-carbon alkyl chain introducing hydrophobicity.

    • 6-Methyl: Enhances steric bulk and metabolic stability.

    • 4-Amine: A critical pharmacophore for hydrogen bonding and target interaction .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 2-butyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine involves multi-step organic reactions, often leveraging nucleophilic substitutions and coupling strategies :

Table 1: Representative Synthesis Steps

StepReaction TypeReagents/ConditionsYieldReference
1IodinationN-Iodosuccinimide (NIS)90%
2N-AlkylationAlkyl bromides, K₂CO₃, DMF60–75%
3Suzuki CouplingAryl boronic acids, Pd catalyst50–65%

Critical Notes:

  • Iodination at C-5: Facilitates subsequent cross-coupling reactions .

  • N-Alkylation: Selective substitution at N-7 requires protecting groups to avoid regiochemical complications .

  • Purity: Commercial batches report ≥95% purity, validated via HPLC and NMR .

Biological Activity and Mechanism

Kinase Inhibition

Pyrrolopyrimidines are recognized as kinase inhibitors due to their ability to mimic ATP’s purine motif . For 2-butyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine:

  • PfCDPK4 Inhibition: IC₅₀ = 0.210–0.530 μM in Plasmodium falciparum calcium-dependent protein kinase assays .

  • Selectivity: Preferential binding to FRβ over FRα (3–10 fold selectivity) .

Antiproliferative Effects

  • Cancer Cell Lines: Inhibits IGROV1 ovarian tumor xenografts in mice (50% tumor reduction at 10 mg/kg) .

  • Mechanism: Disruption of de novo purine biosynthesis via glycinamide ribonucleotide formyltransferase (GARFTase) inhibition .

Table 2: Biological Activity Profile

Assay SystemTarget/EffectIC₅₀/EC₅₀Reference
FRα-CHO CellsGrowth Inhibition12 nM
FRβ-CHO CellsGrowth Inhibition3.5 nM
HeLa CytotoxicityCell Viability>20 μM

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

  • LogP: Estimated at 2.1 (Moderate lipophilicity) .

  • Aqueous Solubility: <1 mg/mL (pH 7.4), necessitating formulation aids .

Metabolic Stability

  • Cytochrome P450: Minimal interaction with CYP3A4/2D6 in vitro .

  • Half-Life (t₁/₂): 2.3 hours in murine plasma .

ParameterValueReference
LD₅₀ (Oral, Rat)>500 mg/kg
Flash PointNon-flammable

Applications and Future Directions

Research Gaps

  • In Vivo Efficacy: Limited data on long-term toxicity and pharmacokinetics.

  • Structural Optimization: Impact of bridge heteroatoms (O, S) on potency .

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